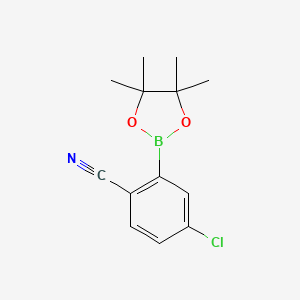

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

Properties

IUPAC Name |

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMXNGTXQFEURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds are often used in the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .

Mode of Action

The compound interacts with its targets through a process called phosphitylation. This process involves the addition of a phosphite group to a molecule, which can change the molecule’s properties and reactivity .

Biochemical Pathways

The phosphitylation process can be part of various biochemical pathways, particularly those involving the formation of glycosyl donors and ligands .

Result of Action

The phosphitylation process can result in the formation of useful glycosyl donors and ligands, which can have various effects at the molecular and cellular level .

Biological Activity

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS Number: 1073371-77-3) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C12H17BClNO2

- Molecular Weight : 253.53 g/mol

- Boiling Point : Approximately 371.2°C

- Toxicity : Classified as harmful if swallowed or in contact with skin (H302, H312) .

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by modulating key signaling pathways. One notable pathway involves the inhibition of NF-κB activity. For instance, compounds in related studies have demonstrated the ability to significantly reduce TNF-α-induced NF-κB activity in vascular smooth muscle cells .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Anti-inflammatory Activity :

A study on quinoxaline derivatives similar to this compound showed significant inhibition of pro-inflammatory cytokines like IL-1β and TNF-α in monocytes. The lead compound exhibited an IC50 value of approximately 25 pM against LPS-induced NF-κB activity . -

Cytotoxicity :

In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential . -

Antiparasitic Activity :

A related compound was tested for its efficacy against Plasmodium berghei in murine models. The study reported a reduction in parasitemia by 30% at a dosage of 40 mg/kg . This suggests that structural modifications can enhance the biological efficacy of dioxaborolane-containing compounds.

Scientific Research Applications

Organic Synthesis

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is utilized as a reagent in various organic synthesis reactions. Its boron moiety facilitates coupling reactions and the formation of carbon-boron bonds. This compound can act as a versatile building block for synthesizing complex organic molecules.

Key Reactions :

- Suzuki Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

Medicinal Chemistry

The incorporation of boron into pharmaceutical compounds has been shown to enhance their biological activity. The compound's structure allows it to interact with biological targets effectively.

Case Studies :

- Anticancer Activity : Research has indicated that boron-containing compounds can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have explored the potential of this compound as a lead structure for developing new anticancer agents.

Materials Science

The unique properties of boron compounds make them suitable for applications in materials science, particularly in the development of new polymers and composites.

Applications :

- Polymerization Initiators : The compound can serve as an initiator for polymerization processes, leading to the formation of novel materials with tailored properties.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed cross-coupling reactions with aryl halides, a cornerstone of its utility.

Key Reaction Parameters:

| Substrate Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 85 | |

| 3-Iodonitrobenzene | PdCl₂(dppf) | CsF | DMF | 78 | |

| 2-Chloropyridine | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 91 |

-

The reaction typically proceeds under mild conditions (60–100°C, 12–24 hours) with high functional group tolerance .

-

The electron-withdrawing nitrile group enhances the electrophilicity of the adjacent boronic ester, accelerating transmetalation .

Nitrile Functional Group Transformations

The nitrile group undergoes selective modifications without affecting the boronic ester:

Hydrolysis to Carboxylic Acid

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ (conc.), H₂O, 100°C | 4-Chloro-2-boronobenzoic acid | 72 | |

| NaOH (6M), EtOH, reflux | 4-Chloro-2-boronobenzamide (partial) | 58 |

-

Acidic hydrolysis proceeds efficiently, while basic conditions may yield intermediates like amides .

Reduction to Amine

| Reducing Agent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | None | THF | 65 | |

| H₂ (1 atm) | Raney Ni | MeOH | 81 |

Electrophilic Aromatic Substitution

The chlorine substituent directs electrophiles to the para-position relative to the nitrile group:

| Reaction | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Chloro-5-nitro-2-boronobenzonitrile | 68 | |

| Sulfonation | SO₃/H₂SO₄ | 4-Chloro-5-sulfo-2-boronobenzonitrile | 54 |

Boronic Ester Hydrolysis

| pH | Temperature | Degradation Time (h) | Reference |

|---|---|---|---|

| 2 | 25°C | 12 | |

| 7 | 25°C | >168 | |

| 10 | 25°C | 48 |

-

The boronic ester is stable under neutral conditions but hydrolyzes rapidly in acidic or basic media .

Thermal Decomposition

| Temperature (°C) | Decomposition Product | Reference |

|---|---|---|

| >150 | 4-Chlorobenzonitrile + Boric acid |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Substituent Effects on Reactivity

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- CAS : 548797-51-9

- Molecular Formula: C₁₃H₁₅BClNO₂ (same as target compound)

- Key Difference : Boronate ester at position 4 and chloro at position 2 (vs. reverse in the target compound).

- Similar hazards (H315, H319) but additional H335 (respiratory irritation) due to undefined byproducts .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- CAS : 171364-82-2

- Molecular Formula: C₁₃H₁₆BNO₂

- Key Difference : Lacks the chloro substituent; boronate at position 3.

- Impact :

Halogen-Substituted Derivatives: Fluorine vs. Chlorine

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- CAS : 1218790-13-6

- Molecular Formula: C₁₃H₁₄BClFNO₂

- Key Difference : Contains fluoro at position 4 and chloro at position 2.

- Impact :

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Functional Group Variations: Hydroxy vs. Cyano

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- CAS : 1350933-21-9

- Molecular Formula: C₁₃H₁₆BNO₃

- Key Difference : Hydroxy group at position 2 instead of chloro.

- Impact: Hydrogen bonding capability improves solubility in polar solvents (e.g., DMSO) but reduces stability under acidic conditions . Limited use in aqueous-phase reactions due to boronate ester hydrolysis .

Q & A

Basic: What are the standard synthetic routes for preparing 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

Answer:

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For example, aryl halides (e.g., 2-chloro-4-iodobenzonitrile) can react with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) to introduce the boronate ester group . Optimization of solvent systems (e.g., DMF or dioxane) and reaction temperatures (80–100°C) is critical to achieving high yields. Post-synthesis purification often involves column chromatography or recrystallization .

Advanced: How does the chloro substituent influence the electronic properties and reactivity of the boronate ester in cross-coupling reactions?

Answer:

The electron-withdrawing chloro group at the 4-position of the benzonitrile ring enhances the electrophilicity of the adjacent boronate ester, facilitating transmetallation steps in Suzuki-Miyaura couplings. Computational studies (e.g., DFT calculations) reveal that the chloro group lowers the LUMO energy of the boronate ester, increasing its reactivity toward nucleophilic aryl partners . However, steric hindrance from the bulky tetramethyl dioxaborolane group may require tailored catalyst systems (e.g., SPhos ligands) to prevent side reactions .

Basic: What spectroscopic and analytical techniques are used to confirm the structure of this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic proton environment and boron coupling patterns (e.g., absence of splitting due to quadrupolar relaxation of boron) .

- X-ray Crystallography: Resolves molecular geometry and confirms the planarity of the benzonitrile-boronate system. For example, similar structures show bond angles of ~120° around the boron atom .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and isotopic pattern consistent with chlorine and boron .

Advanced: What computational methods are employed to predict the compound’s electronic properties and reaction pathways?

Answer:

- Density Functional Theory (DFT): Used to calculate frontier molecular orbitals (HOMO/LUMO) and predict charge-transfer behavior in materials science applications .

- Natural Bond Orbital (NBO) Analysis: Identifies hyperconjugative interactions between the boronate ester and the benzonitrile moiety, explaining stabilization effects .

- Molecular Dynamics (MD) Simulations: Model solvation effects and aggregation tendencies in polar solvents (e.g., DMSO) .

Basic: How is the compound purified, and what challenges arise during purification?

Answer:

- Purification Methods: Column chromatography (silica gel, eluent: hexane/EtOAc) is standard. Recrystallization from ethanol/water mixtures improves purity .

- Challenges: The compound’s low solubility in non-polar solvents and potential hydrolysis of the boronate ester under acidic conditions necessitate anhydrous handling and inert atmospheres .

Advanced: What strategies mitigate crystallographic disorder in X-ray structures of boronate esters?

Answer:

Crystallographic disorder, common in flexible dioxaborolane rings, is addressed by:

- Cooling crystals to 100 K to reduce thermal motion.

- Using SHELX software (SHELXL-2018) for anisotropic refinement and applying restraints to bond lengths/angles .

- Co-crystallization with stabilizing agents (e.g., crown ethers) to improve lattice packing .

Basic: What are the primary applications of this compound in academic research?

Answer:

- Organic Synthesis: Key intermediate in Suzuki-Miyaura couplings for constructing biaryl systems in pharmaceuticals and materials .

- Medicinal Chemistry: The benzonitrile moiety serves as a bioisostere for carboxylic acids, enhancing metabolic stability in drug candidates .

- Materials Science: Used in π-conjugated polymers for OLEDs due to its electron-withdrawing properties .

Advanced: How do solvation effects impact the compound’s reactivity in cross-coupling reactions?

Answer:

Polar aprotic solvents (e.g., DMF) stabilize the transition state in Suzuki couplings by solvating the Pd catalyst and base. However, protic solvents (e.g., MeOH) may hydrolyze the boronate ester. Solvent choice is validated via kinetic studies (e.g., monitoring reaction progress via ¹¹B NMR) .

Basic: What safety precautions are recommended when handling this compound?

Answer:

- Storage: Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- PPE: Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation: Use fume hoods to minimize inhalation of fine particulates .

Advanced: What mechanistic insights explain the compound’s stability under ambient conditions?

Answer:

The tetramethyl dioxaborolane group provides steric protection against nucleophilic attack, while the electron-withdrawing benzonitrile and chloro groups reduce boron’s Lewis acidity, slowing hydrolysis. Stability is confirmed via accelerated aging studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.